4-Chloro-2-methyl-1,6-naphthyridine
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Overview
Description
4-Chloro-2-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Preparation Methods
The synthesis of 4-Chloro-2-methyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with suitable reagents to form the desired naphthyridine ring system. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-2-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
4-Chloro-2-methyl-1,6-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, and antimicrobial properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or receptors involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-Chloro-2-methyl-1,6-naphthyridine can be compared with other naphthyridine derivatives such as:
4-Chloro-2-methyl-1,8-naphthyridine: Similar in structure but differs in the position of the nitrogen atoms, leading to different chemical and biological properties.
4-Chloro-2-methyl-1,7-naphthyridine: Another isomer with distinct reactivity and applications.
1,5-Naphthyridines: These compounds have different substitution patterns and exhibit unique reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H7ClN2 |
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Molecular Weight |
178.62 g/mol |
IUPAC Name |
4-chloro-2-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H7ClN2/c1-6-4-8(10)7-5-11-3-2-9(7)12-6/h2-5H,1H3 |
InChI Key |
DCFNRJJHFBKMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NC=CC2=N1)Cl |
Origin of Product |
United States |
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